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Compound of Interest

Compound Name: Me-Tet-PEG3-NH2

Cat. No.: B12363801 Get Quote

An In-depth Technical Guide to Me-Tet-PEG3-NH2: Core Features and Benefits for Advanced

Bioconjugation

For researchers, scientists, and drug development professionals, the strategic selection of a

linker is a critical determinant of a bioconjugate's success. Me-Tet-PEG3-NH2 is a

heterobifunctional linker designed for advanced bioconjugation applications, particularly in the

development of targeted therapeutics like Antibody-Drug Conjugates (ADCs). This guide

provides a comprehensive overview of its core features, benefits, and detailed methodologies

for its application.

Core Features of Me-Tet-PEG3-NH2
Me-Tet-PEG3-NH2, also known as Methyltetrazine-PEG3-amine, incorporates three key

components: a methyltetrazine moiety, a three-unit polyethylene glycol (PEG3) spacer, and a

primary amine group.[1][2] This architecture enables a modular and efficient two-step

conjugation strategy.

Methyltetrazine Group: This functional group is the cornerstone of its utility in "click

chemistry." It participates in an exceptionally fast and highly specific inverse-electron-

demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, most notably a trans-

cyclooctene (TCO).[3][4] This bioorthogonal reaction proceeds rapidly under physiological

conditions without the need for a catalyst.[5] The methyl group on the tetrazine ring

enhances its stability.[2]
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Primary Amine (NH2) Group: This provides a versatile handle for conjugation to a variety of

molecules, most commonly those containing carboxylic acid groups, through the formation of

a stable amide bond.[1]

PEG3 Spacer: The short, hydrophilic polyethylene glycol chain enhances the water solubility

of the linker and the resulting conjugate. This is particularly advantageous when working with

hydrophobic payloads, as it can reduce aggregation and improve the pharmacokinetic

properties of the final bioconjugate.[6][7]

Chemical and Physical Properties
A summary of the key chemical and physical properties of Me-Tet-PEG3-NH2 is provided in the

table below.

Property Value Reference(s)

Molecular Formula C19H28N6O4 [1]

Molecular Weight 404.5 g/mol [1]

CAS Number 2141976-28-3 [1]

Purity Typically >95% N/A

Solubility Water, DMSO, DMF, DCM [2]

Storage Conditions -20°C, desiccated [1]

Key Benefits in Drug Development
The unique structure of Me-Tet-PEG3-NH2 offers several advantages in the context of drug

development, especially for ADCs:

Enhanced Solubility and Stability: The PEG3 linker improves the solubility of hydrophobic

payloads and the overall ADC, reducing the risk of aggregation.[8][9] The methyltetrazine

moiety offers greater stability compared to some other tetrazine derivatives.[10]

Improved Pharmacokinetics: PEGylation is known to improve the pharmacokinetic profile of

bioconjugates by increasing their hydrodynamic volume, which can lead to a longer plasma
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half-life and increased accumulation in target tissues.[11][7]

High Reaction Specificity and Speed: The iEDDA reaction between methyltetrazine and TCO

is bioorthogonal, meaning it does not interfere with biological functional groups.[5] This

reaction is also one of the fastest bioorthogonal reactions known, with high second-order

rate constants, allowing for efficient conjugation at low concentrations.[5][12][13]

Modular and Controlled Synthesis: The dual-functional nature of the linker allows for a

controlled, two-step conjugation process. The payload can first be attached to the amine

group, followed by the "click" reaction of the tetrazine to a TCO-modified antibody. This

modularity provides precise control over the final ADC structure.[10][14]

Quantitative Data
The efficiency of the key reactions involving Me-Tet-PEG3-NH2 is critical for successful

bioconjugation. The following tables summarize typical quantitative data for the constituent

chemistries.

Table 1: Typical Reaction Parameters for Amine-Carboxylic Acid and Methyltetrazine-TCO

Conjugations

Parameter
Amine-Carboxylic
Acid Coupling
(EDC/NHS)

Methyltetrazine-
TCO Ligation
(iEDDA)

Reference(s)

pH Range 4.5 - 7.2 6.0 - 9.0 [15]

Reaction Temperature
4°C to Room

Temperature

Room Temperature to

37°C
[15]

Reaction Time 1 - 4 hours < 1 hour [14]

Catalyst Required

No (but uses

activating agents like

EDC/NHS)

No [5]

Table 2: Representative Second-Order Rate Constants for TCO-Tetrazine Reactions
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Tetrazine
Derivative

TCO Derivative
Second-Order
Rate Constant
(k₂) (M⁻¹s⁻¹)

Conditions Reference(s)

3,6-di-(2-pyridyl)-

s-tetrazine
TCO ~2,000

Organic/Aqueous

Solvents
[4][16]

3,6-dipyridyl-s-

tetrazine
s-TCO

(3,300 ± 40) ×

10³
Aqueous Media [5]

3,6-dipyridyl-s-

tetrazine
a-TCO (150 ± 8) × 10³ Aqueous Media [5]

Note: The reaction kinetics are highly dependent on the specific structures of both the tetrazine

and TCO derivatives, as well as the reaction conditions.

Experimental Protocols
The following is a representative two-part protocol for the synthesis of an ADC using Me-Tet-
PEG3-NH2. This involves the initial conjugation of a payload to the linker, followed by the

reaction with a TCO-modified antibody.

Part 1: Conjugation of a Carboxylic Acid-Containing
Payload to Me-Tet-PEG3-NH2
This protocol describes the activation of a carboxylic acid on a payload molecule and its

subsequent conjugation to the primary amine of Me-Tet-PEG3-NH2.
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Payload Activation

Conjugation

Purification

Payload-COOH

EDC, Sulfo-NHS
in Amine-Free Buffer
(e.g., MES, pH 6.0)

Activated Payload
(NHS-ester)

Incubate at RT
for 1-2 hours

Me-Tet-PEG3-NH2

Me-Tet-PEG3-Payload

Purify by HPLC
or Chromatography

Purified
Me-Tet-PEG3-Payload

Click to download full resolution via product page

Workflow for payload conjugation to Me-Tet-PEG3-NH2.

Materials:
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Payload with a carboxylic acid group

Me-Tet-PEG3-NH2

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

N-hydroxysulfosuccinimide (Sulfo-NHS)

Amine-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

Reaction solvent (e.g., DMSO or DMF)

Quenching solution (e.g., hydroxylamine)

Purification system (e.g., HPLC)

Procedure:

Reagent Preparation: Prepare stock solutions of the payload, Me-Tet-PEG3-NH2, EDC, and

Sulfo-NHS in a suitable solvent (e.g., DMSO).

Payload Activation: In an amine-free buffer, dissolve the payload. Add a 5-10 fold molar

excess of EDC and Sulfo-NHS. Incubate for 15-30 minutes at room temperature to activate

the carboxylic acid group, forming an NHS-ester.

Conjugation: Add a 1.5 to 2-fold molar excess of Me-Tet-PEG3-NH2 to the activated payload

solution. Allow the reaction to proceed for 1-2 hours at room temperature.

Quenching (Optional): The reaction can be quenched by adding a quenching solution to

consume any unreacted NHS-ester.

Purification: Purify the resulting Me-Tet-PEG3-Payload conjugate using reverse-phase HPLC

or another suitable chromatographic method.

Part 2: Conjugation of Me-Tet-PEG3-Payload to a TCO-
Modified Antibody
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This protocol describes the iEDDA click reaction between the tetrazine-functionalized payload

and a TCO-modified antibody.

Antibody Modification

Click Reaction

Purification

Monoclonal Antibody
(mAb)

TCO-PEG-NHS Ester

TCO-Modified mAb

iEDDA Reaction
in PBS, pH 7.4

Incubate at RT for 1 hr

Me-Tet-PEG3-Payload

Antibody-Drug Conjugate
(ADC)

Purify by Size-Exclusion
Chromatography (SEC)

Purified ADC

Click to download full resolution via product page

Workflow for ADC synthesis via iEDDA click chemistry.
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Materials:

TCO-modified antibody (prepared by reacting an antibody with a TCO-NHS ester or other

TCO-functionalizing reagent)

Purified Me-Tet-PEG3-Payload

Reaction buffer (e.g., PBS, pH 7.4)

Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

Reagent Preparation: Prepare a solution of the TCO-modified antibody in the reaction buffer.

Prepare a stock solution of the Me-Tet-PEG3-Payload in a solvent compatible with the

reaction buffer (e.g., DMSO).

Conjugation Reaction: Add a 2-5 molar excess of the Me-Tet-PEG3-Payload solution to the

TCO-modified antibody solution. The final concentration of the organic solvent should ideally

be kept below 10%.

Incubation: Incubate the reaction mixture for 1 hour at room temperature. The reaction is

typically very fast.

Purification: Remove the excess, unreacted Me-Tet-PEG3-Payload and any byproducts by

purifying the conjugate using SEC.

Characterization: The final ADC can be characterized by methods such as SDS-PAGE

(which will show a shift in molecular weight), UV-Vis spectroscopy, and mass spectrometry to

determine the drug-to-antibody ratio (DAR).

Conclusion
Me-Tet-PEG3-NH2 is a versatile and powerful tool for researchers in drug development and

chemical biology. Its combination of a stable, reactive methyltetrazine group, a beneficial PEG3

spacer, and a versatile amine handle allows for the controlled and efficient synthesis of

complex bioconjugates. The exceptionally fast and specific nature of the TCO-tetrazine click

reaction makes this linker particularly well-suited for the development of next-generation
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targeted therapeutics like ADCs, where precise control over the structure and stoichiometry is

paramount for optimizing efficacy and safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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